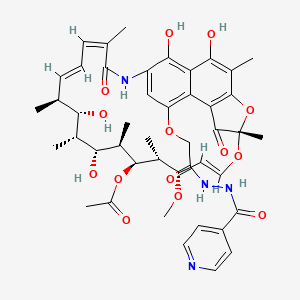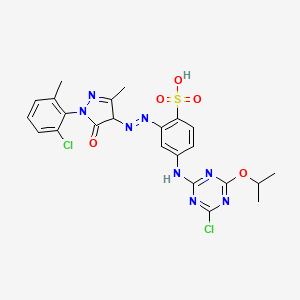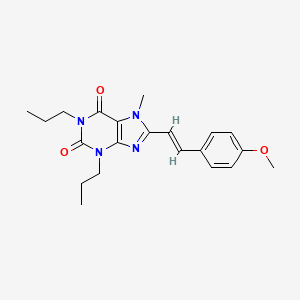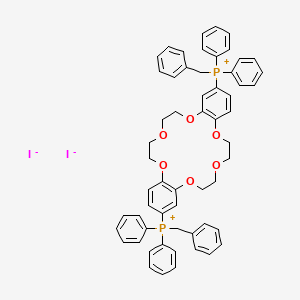
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of phosphonium groups and a large, multi-ring structure that includes oxygen atoms
準備方法
The synthesis of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide typically involves multiple steps. The synthetic route often starts with the preparation of the dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin core, followed by the introduction of phosphonium groups. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
科学的研究の応用
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving cell membranes and ion transport due to its unique structure.
Industry: It may be used in the development of new materials and as a component in various industrial processes
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate binding to negatively charged sites on proteins or cell membranes, influencing various biochemical pathways. The large, multi-ring structure allows for multiple points of interaction, enhancing its effectiveness in certain applications .
類似化合物との比較
Similar compounds include other phosphonium salts and multi-ring organic compounds. Compared to these, Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide is unique due to its specific structure and the presence of multiple phosphonium groups. This uniqueness contributes to its distinct chemical properties and potential applications. Similar compounds include:
- Tetraphenylphosphonium chloride
- Triphenylphosphine
- Hexaphenylphosphonium bromide .
特性
CAS番号 |
134580-17-9 |
|---|---|
分子式 |
C58H56I2O6P2 |
分子量 |
1164.8 g/mol |
IUPAC名 |
benzyl-[24-[benzyl(diphenyl)phosphaniumyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]-diphenylphosphanium;diiodide |
InChI |
InChI=1S/C58H56O6P2.2HI/c1-7-19-47(20-8-1)45-65(49-23-11-3-12-24-49,50-25-13-4-14-26-50)53-31-33-55-57(43-53)63-41-37-59-36-40-62-56-34-32-54(44-58(56)64-42-38-60-35-39-61-55)66(51-27-15-5-16-28-51,52-29-17-6-18-30-52)46-48-21-9-2-10-22-48;;/h1-34,43-44H,35-42,45-46H2;2*1H/q+2;;/p-2 |
InChIキー |
DXGIDNCZPBSFPQ-UHFFFAOYSA-L |
正規SMILES |
C1COC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCOC6=C(C=C(C=C6)[P+](CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)OCCO1.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



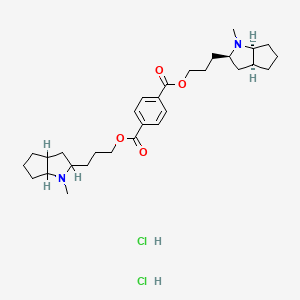
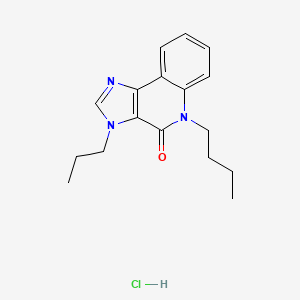

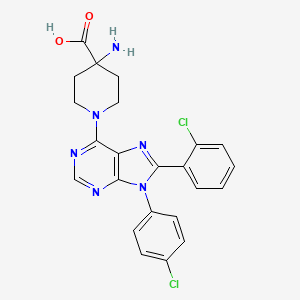
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
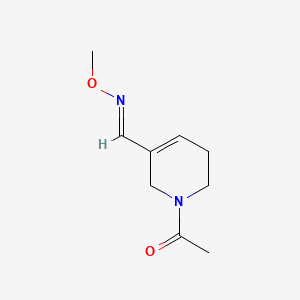
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
